8-クロロアデノシン

概要

説明

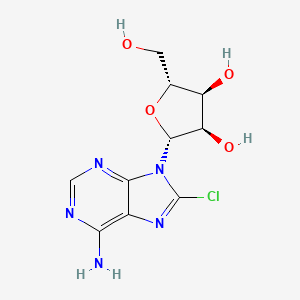

8-クロロアデノシンは、特に急性骨髄性白血病などの様々な癌の治療に大きな可能性を示す、新規のヌクレオシド類似体です。 他のヌクレオシド類似体とは異なり、8-クロロアデノシンはDNAではなく新たに転写されたRNAに取り込まれ、RNA転写を阻害します .

2. 製法

合成経路と反応条件

8-クロロアデノシンの合成は、通常、アデノシンの塩素化を伴います。このプロセスは、アデノシンのヒドロキシル基の保護から始まり、続いて8位における選択的塩素化が行われます。 最終段階では、ヒドロキシル基の脱保護を行い、8-クロロアデノシンが得られます .

工業生産方法

8-クロロアデノシンの工業生産は、同様の合成経路に従いますが、より大規模に行われます。 このプロセスは、高収率と高純度のために最適化されており、多くの場合、高速液体クロマトグラフィーなどの高度な精製技術が用いられます .

科学的研究の応用

8-クロロアデノシンは、科学研究において幅広い応用範囲を持っています。

化学: RNA合成と機能を研究するためのツールとして使用されます。

生物学: 細胞の代謝とシグナル伝達経路における役割について調査されています。

作用機序

8-クロロアデノシンは、新たに転写されたRNAに取り込まれ、RNA転写を阻害することでその効果を発揮します。これにより、細胞の生存と増殖に関与する重要なタンパク質の発現がダウンレギュレートされます。 この化合物は、p53経路を活性化し、癌細胞のアポトーシスを引き起こします .

6. 類似の化合物との比較

類似の化合物

8-アミノアデノシン: RNA合成を標的にする別のヌクレオシド類似体です。

ベネトクラックス: 白血病に対する抗腫瘍効果を増強するために、8-クロロアデノシンと組み合わせて使用されるBCL-2阻害剤です.

独自性

8-クロロアデノシンは、主にDNAを標的にする他のヌクレオシド類似体とは異なり、RNA合成を特異的に標的にする能力においてユニークです。 このユニークなメカニズムにより、従来の治療法に抵抗性の高い白血病幹細胞に対して特に効果的です .

生化学分析

Biochemical Properties

8-Chloroadenosine is one of the main metabolites of the tumor growth inhibitor 8-chloro cyclic AMP . It shows relatively high cytotoxicity which could be due to different substrate properties towards adenosine deaminase .

Cellular Effects

8-Chloroadenosine has been shown to be effective against clear cell renal cell carcinoma (ccRCC) cell viability in vitro . It leads to inhibition of the mTOR pathway . In time-course experiments, 8-Chloroadenosine treatment rapidly activated AMPK, measured by AMPK and ACC phosphorylation, and subsequently caused dephosphorylation of p70S6K and ribosomal protein RPS6 in the sensitive cell lines .

Molecular Mechanism

8-Chloroadenosine mediates 8-Chloro-Cyclic AMP-induced down-regulation of Cyclic AMP-dependent Protein Kinase in normal and neoplastic mouse lung epithelial cells by a Cyclic AMP-independent mechanism . It modulates the intracellular concentrations of Cyclic AMP-dependent protein kinases (PKA) and inhibits both in vitro and in vivo growth of several neoplastic cell types .

Temporal Effects in Laboratory Settings

8-Chloroadenosine has sufficient stability at room temperature and does not need special care during handling or shipment . For longer storage periods, it is preferably stored in the freezer, in freeze-dried form .

Metabolic Pathways

8-Chloroadenosine activity is dependent on adenosine kinase and requires intracellular accumulation of 8-Chloroadenosine as mono-, di-, and tri-phosphates . It ties its metabolism to the citric acid cycle by reduction of the fumarate pool .

Transport and Distribution

The distribution of 8-Chloroadenosine metabolites was altered using the energy metabolism modifiers, metformin and oligomycin . The rates of succinyl-8-Chloroadenosine metabolism were enhanced by increasing the intracellular fumarate concentrations after metformin co-treatment .

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of 8-chloro-adenosine typically involves the chlorination of adenosine. The process begins with the protection of the hydroxyl groups of adenosine, followed by the selective chlorination at the 8-position. The final step involves the deprotection of the hydroxyl groups to yield 8-chloro-adenosine .

Industrial Production Methods

Industrial production of 8-chloro-adenosine follows similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving advanced purification techniques such as high-performance liquid chromatography .

化学反応の分析

反応の種類

8-クロロアデノシンは、以下を含む様々な化学反応を起こします。

酸化: 8-クロロアデノシン-5'-三リン酸を生成するために酸化されることがあります。

還元: 還元反応によって8-アミノアデノシンに変換することができます。

一般的な試薬と条件

酸化: 一般的な酸化剤には、過マンガン酸カリウムと過酸化水素があります。

還元: 水素化ホウ素ナトリウムなどの還元剤が使用されます。

主な生成物

酸化: 8-クロロアデノシン-5'-三リン酸。

還元: 8-アミノアデノシン。

置換: 様々な置換アデノシン誘導体.

類似化合物との比較

Similar Compounds

8-Amino-adenosine: Another nucleoside analog that targets RNA synthesis.

Venetoclax: A BCL-2 inhibitor used in combination with 8-chloro-adenosine for enhanced antileukemic activity.

Uniqueness

8-Chloro-adenosine is unique in its ability to specifically target RNA synthesis, unlike other nucleoside analogs that primarily target DNA. This unique mechanism makes it particularly effective against leukemic stem cells, which are often resistant to conventional therapies .

特性

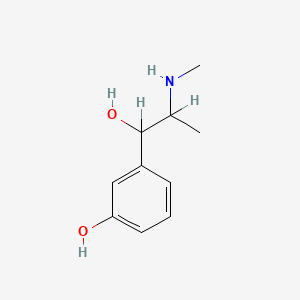

IUPAC Name |

2-(6-amino-8-chloropurin-9-yl)-5-(hydroxymethyl)oxolane-3,4-diol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12ClN5O4/c11-10-15-4-7(12)13-2-14-8(4)16(10)9-6(19)5(18)3(1-17)20-9/h2-3,5-6,9,17-19H,1H2,(H2,12,13,14) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MHDPPLULTMGBSI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=NC(=C2C(=N1)N(C(=N2)Cl)C3C(C(C(O3)CO)O)O)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12ClN5O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50955955 | |

| Record name | 8-Chloro-9-pentofuranosyl-9H-purin-6-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50955955 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

301.69 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

34408-14-5 | |

| Record name | Adenosine, 8-chloro- | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=354258 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 8-Chloro-9-pentofuranosyl-9H-purin-6-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50955955 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![(2Z,4Z,6Z,8Z)-9-[3-(3H-diazirin-3-yl)phenyl]-3,7-dimethylnona-2,4,6,8-tetraenal](/img/structure/B1666280.png)

![(1R,3aS,5aR,5bR,7aR,11aR,11bR,13aR,13bR)-9-hydroxy-5a,5b,8,11a-tetramethyl-1-prop-1-en-2-yl-1,2,3,4,5,6,7,7a,9,10,11,11b,12,13,13a,13b-hexadecahydrocyclopenta[a]chrysene-3a,8-dicarboxylic acid](/img/structure/B1666298.png)